Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride

Protease Substrate Enzyme Kinetics Colorimetric Assay

Sourcing a protected lysine derivative that prevents C-terminal oligomerization during activation? The free acid form (H-Lys(Tos)-OH) poses this exact risk. This ethyl ester hydrochloride provides the resolved solution. Key features: - Orthogonal stability: Tosyl group withstands TFA and hydrogenolysis, unlike Z-protected analogs. - Predictable reactivity: Ethyl ester offers intermediate protease kinetics between methyl and naphthyl esters, based on a >20-fold Km differential, ideal for calibrating inhibitor screens. - Direct coupling: Free α-amine enables sequential peptide chain elongation without side-chain deprotection.

Molecular Formula C15H25ClN2O4S
Molecular Weight 364.9 g/mol
CAS No. 132567-23-8
Cat. No. B161538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride
CAS132567-23-8
Molecular FormulaC15H25ClN2O4S
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl
InChIInChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H
InChIKeyPANCUSOLRKZFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride: Protected Lysine Building Block


Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride (CAS 132567-23-8), also known as Nε-p-Tosyl-L-lysine ethyl ester hydrochloride, is a chiral, orthogonally protected L-lysine derivative . It features a free α-amino group (as the hydrochloride salt), a C-terminal ethyl ester, and an ε-amino group masked by an acid- and base-stable p-toluenesulfonyl (tosyl) protecting group [1]. This specific protection pattern classifies it as a key intermediate in solution-phase peptide synthesis, enabling selective α-amine coupling while the ε-amine and carboxylate remain blocked [2].

Why This Protected Lysine Cannot Be Simply Replaced


Generic interchange with other protected lysine building blocks (e.g., H-Lys(Tos)-OH, H-Lys(Z)-OEt, or H-Lys(Tos)-OMe) is not feasible due to critical differences in orthogonal protection strategy, solubility, and enzymatic reactivity . The free acid form (H-Lys(Tos)-OH) presents a risk of uncontrolled oligomerization at the C-terminus during activation. The carbobenzoxy (Z) analog offers a different deprotection profile (hydrogenolysis vs. strong acid), incompatible with acid-sensitive targets. Even the close methyl ester analog exhibits distinct kinetic behavior as a protease substrate, with literature reporting a >20-fold difference in Michaelis constant (Km) between naphthyl and methyl tosyl-lysine esters, highlighting how subtle ester modifications fundamentally alter molecular recognition [1]. The ethyl ester variant occupies a specific solubility and reactivity niche essential for particular synthetic routes .

Quantitative Differentiation Against Closest Analogs


Kinetic Differentiation in Protease Assays

While the ethyl ester itself was not the primary subject, a systematic study by Niinobe et al. provides a class-level kinetic context. The naphthyl ester derivative (TLNE) demonstrated a 22.7-fold lower Km for trypsin compared to the methyl ester (TLME), meaning tighter enzyme binding [1]. For thrombin, the Km difference was even steeper (44.7-fold). The ethyl ester, falling structurally between these two, is expected to possess intermediate kinetic properties [1]. This positions the target compound as a less sensitive substrate than naphthyl esters, making it suitable for experiments requiring lower background hydrolysis or in inhibitor screens where high-affinity substrates are undesirable.

Protease Substrate Enzyme Kinetics Colorimetric Assay

Selective α-Amine Coupling vs. Free Acid Forms

Zervas et al. , in foundational peptide work, specifically utilized Nε-tosyl-L-lysine ethyl ester to construct the C-terminal tetrapeptide of lysine-vasopressin [1]. The synthetic route relied on coupling a proline residue to the free α-amine of the target compound, followed by elongation [1]. Using the free acid H-Lys(Tos)-OH instead would have required complex orthogonal carboxyl protection/deprotection steps, significantly reducing overall yield. This demonstrates the compound's unique role as a ready-to-couple, C-terminal protected fragment.

Solution-Phase Peptide Synthesis Protecting Group Strategy Lysine Vasopressin

Deprotection Orthogonality vs. Carbobenzoxy Analogs

The tosyl protecting group on the target compound offers a distinct deprotection profile compared to the commonly used benzyloxycarbonyl (Z) analog, H-Lys(Z)-OEt. Tosyl groups are stable to catalytic hydrogenation and mild acids but can be removed using strong acids (HBr/AcOH) or sodium in liquid ammonia [REFS-1, REFS-2]. In contrast, Z groups are removed by hydrogenolysis [1]. This chemical orthogonality makes the target compound the necessary choice when the synthetic sequence involves steps (e.g., nitro group reduction) that would prematurely cleave a Z group.

Deprotection Orthogonality Acid Stability Hydrogenolysis

Optimal Procurement Scenarios


C-Terminally Protected Peptide Fragment Synthesis

This compound is the building block of choice when a C-terminally protected lysine fragment is required for iterative solution-phase peptide synthesis. Its free α-amine allows for direct coupling with an incoming activated amino acid, while the ethyl ester and tosyl-protected ε-amine remain intact, preventing uncontrolled polymerization [1]. This was exemplified in the classic synthesis of lysine-vasopressin, where a dipeptide was coupled directly to the target compound's α-amine [1].

Protease Assays with Intermediate Substrate Sensitivity

For biochemical assays where naphthyl ester substrates (e.g., TLNE) exhibit excessively high sensitivity leading to high background, and methyl esters (TLME) provide insufficient signal, the ethyl ester derivative offers a predictable, intermediate kinetic profile. This is based on the well-characterized >20-fold Km differential between naphthyl and methyl tosyl-lysine esters in trypsin and thrombin assays [2]. The ethyl ester is the logical procurement choice for calibrating protease activity in inhibitor screening cascades.

Synthesis Requiring Acid-Stable Side-Chain Protection

The tosyl group on the ε-amine provides exceptional stability to acidic conditions (including TFA) and catalytic hydrogenation, unlike the Z (Cbz) protecting group [3]. Therefore, this compound is specifically prioritized in multi-step syntheses where a downstream hydrogenation or acidic deprotection step is required to remove other protecting groups without affecting the lysine side-chain. This ensures chemoselective deprotection and simplifies purification [3].

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